molecular formula C17H23FN2O2 B2761360 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one CAS No. 2309310-89-0

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one

Cat. No. B2761360
CAS RN: 2309310-89-0
M. Wt: 306.381
InChI Key: IGONLQJKCYKMRE-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.

Scientific Research Applications

Synthesis and Chemical Analysis

One pivotal area of application for this compound involves its synthesis and structural characterization. Research has shown innovative synthetic approaches to create structurally related compounds, emphasizing the manipulation of stereochemistry and desymmetrization processes to achieve desired molecular configurations. For example, the synthesis of a histamine H(3) receptor antagonist, which shares structural features with the compound , demonstrated the utility of hydroxyproline-based precursors and highlighted a series of synthetic steps aimed at cost minimization and stereochemical inversion for the development of pharmacologically active compounds (Pippel et al., 2010). Furthermore, scalable syntheses for similar H3 receptor antagonists have been developed, showcasing the evolution of synthetic methodologies to enhance efficiency and reduce production costs (Pippel et al., 2011).

Chemical Structure and Interaction Studies

Studies on related diazepine derivatives have provided insights into their chemical structure and potential biological interactions. For instance, regiospecific synthesis and structural studies of certain diazepines have been conducted, offering a comparative analysis with benzodiazepin-2-ones. Such research elucidates the structural nuances that might influence biological activity and interaction with biological targets (Alonso et al., 2020). Additionally, the exploration of reaction mechanisms and photochemical properties of diazocyclohexadienones further exemplifies the compound's relevance in understanding chemical behavior under various conditions (Schweig et al., 1991).

Development of Analogues with Potential Biological Activities

Research has not only focused on the synthesis and chemical characterization of the compound and its analogues but also on evaluating their potential biological activities. For example, studies on palladacycles derived from similar structural frameworks have investigated their cytotoxic effects, demonstrating the compound's relevance in the development of novel therapeutic agents (Spencer et al., 2009). Additionally, the synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines further highlights the compound's utility in medicinal chemistry and drug discovery (Geiger et al., 2007).

properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-15-7-1-2-8-16(15)22-13-17(21)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGONLQJKCYKMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one

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